molecular formula C39H24N4 B3177510 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile)) CAS No. 1800552-46-8

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile))

Cat. No. B3177510
CAS RN: 1800552-46-8
M. Wt: 548.6 g/mol
InChI Key: XVTLXVUSHIRJCS-UHFFFAOYSA-N
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Description

4’,4’‘’,4’‘’‘’-Nitrilotris([1,1’-biphenyl]-4-carbonitrile) is a chemical compound with a tripodal structure . It serves as a precursor for the synthesis of tripodal salicylaldehydes with a triphenylamine core. These multipodal salicylaldehydes find applications in metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other materials due to their unique properties .

2.

Synthesis Analysis

The compound is synthesized via a Suzuki coupling reaction between tris(4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde . The reaction yields 4’,4’‘’,4’‘’‘’-nitrilotris([1,1’-biphenyl]-4-carbonitrile) as the direct precursor for the desired tripodal salicylaldehyde. The presence of a triphenylamine core in this scaffold makes it interesting for energy storage and other electrochemical applications .

3.

Molecular Structure Analysis

The compound’s molecular structure consists of a triphenylamine core with three aldehyde functional groups. The triangular arrangement of these functional groups contributes to its unique properties. Confirmatory techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR) have been employed to characterize the product . The 1H-NMR and 13C-NMR data are as follows:

6.

Physical And Chemical Properties Analysis

  • Liquid Crystalline Properties : Noted .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

4′,4′′′,4′′′′′-Nitrilotris: serves as a precursor for tripodal salicylaldehyde with a triphenylamine core. Researchers have utilized it in the construction of metal-organic frameworks (MOFs) . These porous materials exhibit fascinating properties due to their tunable structures and high surface areas. MOFs find applications in gas storage, separation, and catalysis .

Covalent Organic Frameworks (COFs)

In addition to MOFs, 4′,4′′′,4′′′′′-Nitrilotris contributes to the synthesis of covalent organic frameworks (COFs) . COFs are crystalline materials formed by linking organic building blocks through covalent bonds. They possess intriguing properties such as high porosity, chemical stability, and tailored functionalities. Researchers have explored COFs for gas adsorption, drug delivery, and sensing applications .

Luminescent Properties

Multipodal salicylaldehydes, including 4′,4′′′,4′′′′′-Nitrilotris , exhibit luminescent properties. Specifically, they display aggregation-induced luminescence , making them valuable for applications in optoelectronics, sensors, and imaging .

Liquid Crystalline Behavior

These compounds also demonstrate liquid crystalline behavior . Liquid crystals have applications in displays (such as LCDs), optical devices, and smart materials. The unique alignment of molecules in liquid crystals allows for precise control of light polarization and transmission .

Energy Storage

Due to its inherent redox center (attributed to the triphenylamine core), 4′,4′′′,4′′′′′-Nitrilotris may find use in energy storage systems. Researchers investigate its electrochemical properties for potential applications in batteries, supercapacitors, and other energy-related devices .

Multinuclear Complexes

Multipodal salicylaldehydes with three or more salicylic fragments can form multinuclear complexes . These complexes have applications in catalysis, molecular recognition, and materials science. While specific examples related to 4′,4′′′,4′′′′′-Nitrilotris are not mentioned, the compound’s structure suggests potential in this area .

properties

IUPAC Name

4-[4-[4-(4-cyanophenyl)-N-[4-(4-cyanophenyl)phenyl]anilino]phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H24N4/c40-25-28-1-7-31(8-2-28)34-13-19-37(20-14-34)43(38-21-15-35(16-22-38)32-9-3-29(26-41)4-10-32)39-23-17-36(18-24-39)33-11-5-30(27-42)6-12-33/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTLXVUSHIRJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C6=CC=C(C=C6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile))

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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